molecular formula C23H23N5O B12582710 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine CAS No. 578709-85-0

2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine

Cat. No.: B12582710
CAS No.: 578709-85-0
M. Wt: 385.5 g/mol
InChI Key: DFLHKKCZFHNYMA-UHFFFAOYSA-N
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Description

2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine is a complex organic compound with potential applications in various scientific fields. This compound features an acridine core, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

The synthesis of 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine typically involves multiple steps, including the formation of the acridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Acridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the ethoxy and methylamino groups, often through nucleophilic substitution or diazotization reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments.

Chemical Reactions Analysis

2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used.

    Major Products: Depending on the reaction, products can include quinones, amines, and substituted acridines.

Scientific Research Applications

2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its acridine core.

    Medicine: Explored for its anticancer properties, as acridine derivatives are known to intercalate with DNA.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine involves its interaction with biological molecules:

    Molecular Targets: It can intercalate with DNA, disrupting replication and transcription processes.

    Pathways Involved: The compound may induce apoptosis in cancer cells by interfering with DNA function.

Comparison with Similar Compounds

2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine can be compared with other acridine derivatives:

    Similar Compounds: Acridine orange, acriflavine, and proflavine.

    Uniqueness: The presence of the ethoxy and methylamino groups provides unique chemical properties and potential biological activities not found in other acridine derivatives.

Properties

CAS No.

578709-85-0

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

2-ethoxy-N-methyl-6-[[2-(methylamino)phenyl]diazenyl]acridin-9-amine

InChI

InChI=1S/C23H23N5O/c1-4-29-16-10-12-19-18(14-16)23(25-3)17-11-9-15(13-22(17)26-19)27-28-21-8-6-5-7-20(21)24-2/h5-14,24H,4H2,1-3H3,(H,25,26)

InChI Key

DFLHKKCZFHNYMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=CC=CC=C4NC)N=C2C=C1)NC

Origin of Product

United States

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